molecular formula C24H18ClFN4O2 B2728472 N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251571-67-1

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2728472
CAS No.: 1251571-67-1
M. Wt: 448.88
InChI Key: PKMKITUOGQWUJD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a fluorobenzamido group, and an imidazole ring. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylamine: This is achieved through the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 4-(2-fluorobenzamido)benzyl chloride: This involves the reaction of 4-(2-fluorobenzamido)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with benzylamine.

    Synthesis of the imidazole ring: The imidazole ring is synthesized through the reaction of glyoxal with ammonia and formaldehyde.

    Final coupling reaction: The final step involves the coupling of the prepared intermediates under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxylate
  • N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxylamide

Uniqueness

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2/c25-17-7-11-19(12-8-17)29-24(32)22-14-30(15-27-22)13-16-5-9-18(10-6-16)28-23(31)20-3-1-2-4-21(20)26/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKITUOGQWUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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